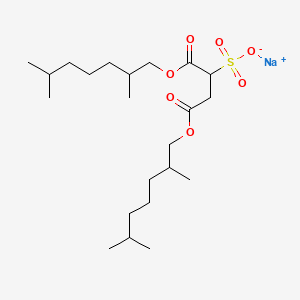

Sodium 1,4-bis(2,6-dimethylheptyl) sulphonatosuccinate

Description

Properties

CAS No. |

63217-13-0 |

|---|---|

Molecular Formula |

C22H41NaO7S |

Molecular Weight |

472.6 g/mol |

IUPAC Name |

sodium;1,4-bis(2,6-dimethylheptoxy)-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/C22H42O7S.Na/c1-16(2)9-7-11-18(5)14-28-21(23)13-20(30(25,26)27)22(24)29-15-19(6)12-8-10-17(3)4;/h16-20H,7-15H2,1-6H3,(H,25,26,27);/q;+1/p-1 |

InChI Key |

VKDIBUUSCYWJOQ-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CCCC(C)COC(=O)CC(C(=O)OCC(C)CCCC(C)C)S(=O)(=O)[O-].[Na+] |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Esterification of Sulfosuccinic Acid with 2,6-Dimethylheptyl Alcohol

- Raw Materials : Sulfosuccinic acid or its anhydride, 2,6-dimethylheptyl alcohol, acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

- Reaction Conditions : The reaction is typically conducted under reflux conditions with removal of water to drive the esterification equilibrium towards product formation.

- Process :

- Sulfosuccinic acid is reacted with two equivalents of 2,6-dimethylheptyl alcohol.

- Acid catalyst promotes the ester bond formation at the 1 and 4 positions of the succinate moiety.

- Water formed during the reaction is continuously removed, often using a Dean-Stark apparatus, to shift equilibrium.

- Outcome : Formation of bis(2,6-dimethylheptyl) sulfosuccinic acid ester.

Neutralization to Form Sodium Salt

- After esterification, the sulfonic acid group is neutralized with sodium hydroxide or sodium carbonate.

- This step converts the acidic sulfonate group into the sodium sulphonate salt, enhancing water solubility and surfactant properties.

- The neutralization is performed under controlled pH conditions to avoid hydrolysis of ester bonds.

Purification and Isolation

- The crude product is purified by washing and filtration to remove residual catalyst and unreacted starting materials.

- The final product is isolated as a sodium salt, often as a powder or concentrated solution.

Detailed Reaction Scheme and Conditions

| Step | Reactants | Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Sulfosuccinic acid + 2,6-dimethylheptyl alcohol | Reflux, acid catalyst, Dean-Stark apparatus | Esterification at 1,4-positions | Water removal critical to drive reaction forward |

| 2 | Esterified sulfosuccinic acid + NaOH or Na2CO3 | Ambient to mild heating, pH control | Neutralization to sodium salt | Avoid excess base to prevent ester hydrolysis |

| 3 | Crude sodium sulphonatosuccinate | Washing, filtration | Purification | Removal of catalyst and impurities |

Research Findings and Optimization Parameters

- Catalyst Selection : Strong acid catalysts like sulfuric acid are effective but require careful neutralization and removal to prevent product degradation.

- Temperature Control : Maintaining reflux temperature (~100–120°C) ensures efficient esterification without side reactions.

- Water Removal : Continuous removal of water is essential; incomplete removal leads to lower yields.

- Neutralization pH : Optimal neutralization occurs near pH 7–8 to maintain ester integrity.

- Yield and Purity : Optimized processes yield this compound with high purity (>95%) suitable for industrial applications.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Impact on Product Quality |

|---|---|---|

| Esterification Temp. | 100–120°C | Higher temp increases rate but risks side reactions |

| Catalyst Type | Sulfuric acid, p-toluenesulfonic acid | Strong acids promote esterification efficiency |

| Water Removal Method | Dean-Stark apparatus or vacuum | Essential for high conversion |

| Neutralization Agent | NaOH or Na2CO3 | Controls final product solubility and stability |

| Reaction Time | 4–8 hours | Longer time improves conversion but may degrade product |

| Product Purity | >95% | Required for surfactant performance |

Summary and Professional Insights

The preparation of this compound is a well-established process involving esterification of sulfosuccinic acid with 2,6-dimethylheptyl alcohol, followed by neutralization to the sodium salt. Key factors influencing the synthesis include catalyst choice, temperature control, effective water removal, and precise neutralization. Industrial production scales from laboratory to multi-thousand liter reactors have been reported, ensuring availability for diverse applications.

The compound’s synthesis requires careful balancing of reaction conditions to maximize yield and purity while preserving the ester functionality critical for its surfactant behavior. The methods summarized here are supported by chemical databases and manufacturing reports from reputable chemical suppliers and manufacturers in China and globally, reflecting current industrial practices.

Chemical Reactions Analysis

Reaction Mechanism

The compound’s reactivity stems from its sulfonate group (-SO₃⁻) and ester linkages. These functional groups influence its behavior in aqueous and non-aqueous environments:

Key Functional Groups and Their Roles

Hydrolysis

The ester bonds in the compound undergo hydrolysis under acidic or basic conditions, producing carboxylic acids or their sodium salts. For example:

| Reaction Conditions | Products |

|---|---|

| Acidic (H₂SO₄) | Sulfosuccinic acid (H₂SO₅C₄H₂O₂) and 2,6-dimethylheptanol. |

| Basic (NaOH) | Sodium sulfosuccinate (Na₂SO₅C₄H₂O₂) and 2,6-dimethylheptanol. |

Emulsification and Micelle Formation

The compound reduces surface tension at oil-water interfaces, stabilizing emulsions. Its critical micelle concentration (CMC) is influenced by temperature and electrolyte concentration .

Micelle Properties

| Parameter | Value |

|---|---|

| CMC (25°C) | ~0.05 mM (in 0.1 M NaCl). |

| Aggregation Number | ~50–70 (in aqueous solutions). |

Saponification

When used in detergents, the ester groups react with alkali to form water-soluble salts:

Biocompatible Click Chemistry

The compound’s sulfonate group can participate in strain-promoted azide-alkyne cycloaddition (SPAAC) , enabling biorthogonal reactions in aqueous environments .

Example Reaction

Surfactant-Polymer Interactions

In formulations with polymers (e.g., polystyrene), the compound stabilizes colloidal dispersions by adsorbing onto polymer particles .

Stabilization Mechanism

-

Steric hindrance : Alkyl chains prevent particle aggregation.

-

Electrostatic repulsion : Sulfonate groups create a charged surface .

Research Findings

-

Hydrolysis Kinetics : Acidic hydrolysis proceeds 2–3 times faster than basic hydrolysis due to ester bond protonation .

-

Environmental Impact : Biodegradable under aerobic conditions, with >70% degradation in 28 days .

-

Formulation Optimization : Synergistic effects observed when combined with nonionic surfactants (e.g., polyoxyethylene ethers) .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C22H42NaO7S

- Molecular Weight : 472.6 g/mol

- CAS Number : 7775-05-5

- Solubility : Highly soluble in water, which enhances its utility in aqueous formulations.

Pharmaceutical Applications

Sodium 1,4-bis(2,6-dimethylheptyl) sulphonatosuccinate is utilized in pharmaceutical formulations due to its surfactant properties. It aids in:

- Drug Delivery : Enhancing the solubility and bioavailability of poorly soluble drugs. Studies have shown that surfactants can improve the absorption of active pharmaceutical ingredients (APIs) through biological membranes .

- Formulation Stability : Acting as an emulsifier to stabilize formulations containing oils and water, ensuring uniform distribution of active ingredients .

Case Study: Topical Formulations

Recent research has highlighted the effectiveness of this compound in topical drug formulations. In a study focusing on dermatological products, it was found that incorporating this compound improved skin penetration and retention of therapeutic agents .

Cosmetic Applications

In the cosmetics industry, this compound serves several key roles:

- Emulsification : It helps create stable emulsions in creams and lotions, enhancing texture and application properties.

- Moisturization : The compound contributes to the moisturizing properties of products by forming a protective barrier on the skin .

Case Study: Moisturizing Creams

A formulation study demonstrated that creams containing this compound exhibited significantly improved hydration levels compared to control formulations without this compound. The study utilized a Box-Behnken design to optimize ingredient interactions for maximum efficacy .

Industrial Applications

Beyond pharmaceuticals and cosmetics, this compound finds applications in industrial processes:

- Surfactant for Cleaning Products : It is used in formulating detergents and cleaning agents due to its ability to reduce surface tension and enhance cleaning efficiency.

- Stabilizer in Emulsion Systems : The compound is effective in stabilizing emulsions used in various industrial applications such as paints and coatings.

Mechanism of Action

The mechanism of action of Sodium 1,4-bis(2,6-dimethylheptyl) sulphonatosuccinate involves its surfactant properties. It reduces surface tension, allowing it to interact with and disrupt lipid membranes . This property is utilized in various applications, from detergents to biological research .

Comparison with Similar Compounds

Comparison with Similar Sulfosuccinate Compounds

Below is a detailed comparison with structurally analogous sulfosuccinate derivatives, focusing on alkyl chain architecture, applications, and physicochemical properties.

Sodium 1,4-bis(1,3-dimethylbutyl) Sulphonatosuccinate

- CAS : 2373-38-8

- Structure : Shorter branched chains (1,3-dimethylbutyl) compared to the target compound.

- Properties : Higher water solubility due to shorter alkyl chains. Used as a wetting agent in electroplating solutions () and registered under REACH ().

- Safety : Classified for acute toxicity (H302, H313) and irritation (H315, H319) .

Sodium 1,4-diisohexyl Sulphonatosuccinate

- CAS : 4632-96-6

- Structure : Branched 4-methylpentyl (isohexyl) chains.

- Applications: Intermediate in pharmaceuticals and industrial formulations. Its shorter branching reduces hydrophobicity compared to 2,6-dimethylheptyl chains, limiting micelle stability in nonpolar media .

Sodium 1,4-didecyl Sulphonatosuccinate

- CAS : 23524-64-3

- Structure : Linear decyl (C10) chains.

- Properties : Higher molecular weight (500.67 g/mol) and lower water solubility than the target compound. Used in specialized emulsifiers for oils and fats due to its long hydrophobic tail .

Sodium Dihexyl Sulphonatosuccinate

- CAS : 3006-15-3

- Structure : Linear hexyl (C6) chains.

- Applications : Trade names include Aerosol MA-80 , used in low-foaming detergents. Shorter chains increase water solubility but reduce surface activity efficiency compared to branched analogs .

Sodium Dicyclohexyl Sulphonatosuccinate

- CAS : 23386-52-9

- Structure : Cyclohexyl groups instead of alkyl chains.

- Properties : Rigid cyclic substituents hinder micelle formation but improve stability in acidic environments. Used in niche industrial applications requiring chemical resistance .

Table 1: Key Structural and Functional Comparisons

Research Findings and Industrial Relevance

- Branching vs. Performance : Branched chains (e.g., 2,6-dimethylheptyl) lower the critical micelle concentration (CMC) compared to linear chains, enhancing wetting efficiency in hard water .

- Chain Length : Longer chains (e.g., didecyl) improve oil solubility but reduce dispersibility in aqueous systems, making them suitable for emulsion stabilization .

- Regulatory Trends : REACH-registered compounds like the target and Sodium 1,4-bis(1,3-dimethylbutyl) sulphonatosuccinate are prioritized for industrial use due to compliance with safety protocols .

Q & A

Basic Research Questions

Q. What are the standard synthesis routes and characterization methods for Sodium 1,4-bis(2,6-dimethylheptyl) sulphonatosuccinate?

- Methodological Answer : The compound is synthesized via esterification of sulfosuccinic acid with 2,6-dimethylheptanol, followed by neutralization with sodium hydroxide. Key characterization involves nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C for ester and sulfonate groups) and high-performance liquid chromatography (HPLC) for purity assessment. Infrared spectroscopy (IR) can verify sulfonate (S=O) and ester (C=O) functional groups. For quantification, mass spectrometry (MS) coupled with HPLC ensures accurate molecular weight determination .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Safety data sheets indicate acute toxicity (H302, H315) and skin/eye irritation (H319, H335). Use nitrile gloves, fume hoods, and safety goggles. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste. Acute exposure necessitates rinsing with water for 15+ minutes and medical consultation .

Q. How does the compound’s environmental persistence impact experimental waste management?

- Methodological Answer : Biodegradation studies (OECD 301B/D/E tests) show no significant breakdown, classifying it as persistent in water (vPvM). Researchers must use closed-system disposal methods (e.g., incineration) and avoid aqueous release. Long-term ecotoxicology assays (e.g., Daphnia magna chronic toxicity tests) are advised to assess bioaccumulation risks .

Advanced Research Questions

Q. How can researchers optimize the compound’s performance as a wetting agent in surfactant formulations?

- Methodological Answer : Surface tension reduction efficacy is concentration-dependent. Use a Krüss Tensiometer to measure critical micelle concentration (CMC) in target solvents (e.g., water, ethanol blends). Compare with structural analogs (e.g., Sodium dihexyl sulfosuccinate ) to evaluate alkyl chain length effects. Dynamic light scattering (DLS) can correlate micelle size with wetting efficiency .

Q. What advanced chromatographic techniques are suitable for quantifying trace impurities in this compound?

- Methodological Answer : Reverse-phase HPLC with a C18 column and mobile phase of methanol:sodium acetate buffer (65:35, pH 4.6) is optimal. Detection at 210 nm enhances sulfonate group sensitivity. For trace analysis, tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) improves specificity. Validate methods per ICH Q2(R1) guidelines .

Q. How should contradictory solubility data in aqueous vs. organic solvents be resolved?

- Methodological Answer : Conduct systematic solubility studies under controlled conditions (e.g., 25°C, 0.1 M NaCl). Use Hansen solubility parameters (HSPiP software) to model interactions. Compare with analogs like Sodium 1,4-dicyclohexyl sulphonatosuccinate , which has lower hydrophilicity due to cyclic alkyl chains. PXRD can identify polymorphic forms affecting solubility .

Q. What structural modifications enhance the compound’s stability in high-pH formulations?

- Methodological Answer : Introduce branched alkyl chains (e.g., 2-ethylhexyl groups) to sterically hinder ester hydrolysis. Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis quantifies degradation. Compare with Sodium 1,4-bis(1,3-dimethylbutyl) sulphonatosuccinate , which shows improved alkaline resistance due to shorter, branched chains .

Q. How do molecular dynamics simulations explain its interfacial behavior in multiphase systems?

- Methodological Answer : Simulations (e.g., GROMACS) using the OPLS-AA force field can model surfactant orientation at oil-water interfaces. Analyze radial distribution functions (RDFs) for sulfonate headgroup interactions. Validate with experimental Langmuir trough data to correlate monolayer pressure with simulated adsorption kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.